molecular formula C11H14ClN B8212900 N-(2-Chloro-5-methylbenzyl)cyclopropanamine

N-(2-Chloro-5-methylbenzyl)cyclopropanamine

Cat. No.: B8212900
M. Wt: 195.69 g/mol
InChI Key: UPRBXUUXXPLNDR-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylbenzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl substituent modified with a chlorine atom at the 2-position and a methyl group at the 5-position of the aromatic ring. The compound’s molecular formula is C₁₁H₁₄ClN (calculated molecular weight: 195.69 g/mol).

Properties

IUPAC Name

N-[(2-chloro-5-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBXUUXXPLNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Cyclopropanamine

The most straightforward method involves reacting 2-chloro-5-methylbenzyl chloride with cyclopropanamine under basic conditions. The benzyl chloride acts as an electrophile, while the amine serves as a nucleophile.

Procedure

  • Reagents : 2-Chloro-5-methylbenzyl chloride (1.0 equiv), cyclopropanamine (1.2 equiv), potassium carbonate (2.0 equiv), anhydrous tetrahydrofuran (THF).

  • Conditions : Stir at 60°C for 12–24 hours under nitrogen.

  • Workup : Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Yield : 65–75% (optimized conditions).
Challenges :

  • Competing elimination reactions at elevated temperatures.

  • Over-alkylation leading to tertiary amine byproducts.

Optimization :

  • Use of bulky bases (e.g., diisopropylethylamine) suppresses elimination.

  • Slow addition of benzyl chloride minimizes exothermic side reactions.

Phase-Transfer Catalysis (PTC)

For scale-up, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in biphasic systems.

ParameterValue
SolventToluene/Water (2:1)
CatalystTBAB (0.1 equiv)
Temperature40°C
Reaction Time6–8 hours
Yield78–82%

Advantages : Reduced side reactions and faster kinetics compared to traditional alkylation.

Reductive Amination of 2-Chloro-5-methylbenzaldehyde

Sodium Cyanoborohydride-Mediated Pathway

Reductive amination avoids handling reactive benzyl halides by using the corresponding aldehyde.

Steps :

  • Condense 2-chloro-5-methylbenzaldehyde with cyclopropanamine in methanol.

  • Add NaBH₃CN (1.5 equiv) at 0°C.

  • Stir for 4 hours at room temperature.

Yield : 70–80% after purification.
Critical Factors :

  • pH control (acetic acid buffer maintains ~pH 5).

  • Exclusion of moisture to prevent borohydride decomposition.

Catalytic Hydrogenation

Pd/C or Raney nickel catalyzes the reduction of the imine intermediate.

ConditionDetail
Catalyst10% Pd/C (0.1 equiv)
Pressure50 psi H₂
SolventEthanol
Time3 hours
Yield85–90%

Limitations : Requires high-pressure equipment and careful catalyst handling.

Buchwald-Hartwig Amination for Challenging Substrates

For sterically hindered analogs, palladium-catalyzed cross-coupling ensures regioselectivity.

Protocol :

  • Substrate : 2-Chloro-5-methylbenzyl bromide.

  • Catalyst : Pd₂(dba)₃ (2 mol%).

  • Ligand : Xantphos (4 mol%).

  • Base : Cs₂CO₃ (2.0 equiv).

  • Solvent : 1,4-Dioxane, 100°C, 18 hours.

Yield : 60–65%.
Advantage : Tolerates electron-deficient aryl halides.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

ParameterConventionalMicrowave
Temperature60°C120°C
Time24 hours30 minutes
Yield70%88%

Mechanism : Enhanced dipole rotation improves reagent interaction.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling minimizes solvent use:

  • Reagents : Benzyl chloride, cyclopropanamine, K₂CO₃.

  • Conditions : Stainless-steel jar, 500 RPM, 2 hours.

  • Yield : 75% with 95% purity.

Aqueous Micellar Catalysis

SDS surfactant enables water-based reactions:

  • Surfactant : SDS (10 wt%).

  • Yield : 68% at 50°C.

Troubleshooting and Byproduct Analysis

Common Byproducts:

  • Di-alkylated amine : Mitigated by using excess amine.

  • Hydrolyzed aldehyde : Controlled by anhydrous conditions.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.25 (d, 1H, ArH), 7.10 (s, 1H), 3.85 (s, 2H, CH₂), 2.30 (s, 3H, CH₃), 1.90–1.70 (m, 1H, cyclopropane), 0.50–0.30 (m, 4H, cyclopropane).

  • HRMS : [M+H]⁺ calc. for C₁₁H₁₅ClN: 196.0895, found: 196.0892.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methylbenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-Chloro-5-methylbenzyl)cyclopropanamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance the biological activity of the resulting drugs.

Synthesis of Antidepressants and Antipsychotics

Research indicates that cyclopropanamine derivatives exhibit potential antidepressant and antipsychotic properties. For instance, derivatives of cyclopropanamine have been studied for their ability to modulate neurotransmitter systems, which are vital in treating mood disorders . The incorporation of the chloro and methyl groups into the cyclopropanamine structure can influence the pharmacokinetics and pharmacodynamics of these compounds.

Anti-inflammatory Agents

N-(2-Chloro-5-methylbenzyl)cyclopropanamine has also been explored for its anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Agrochemical Applications

The compound is recognized for its utility in agrochemical formulations, particularly as an intermediate in synthesizing herbicides and pesticides.

Herbicide Development

N-(2-Chloro-5-methylbenzyl)cyclopropanamine is involved in developing herbicides that target specific weed species while minimizing harm to crops. Its unique chemical structure allows for selective action against certain plant enzymes, which is crucial for effective weed management strategies .

Insecticides

The compound's derivatives have shown promise as insecticides, particularly in targeting pests resistant to conventional treatments. Research indicates that modifications to the cyclopropanamine structure can enhance insecticidal activity and reduce toxicity to non-target organisms .

Case Studies and Research Findings

Several studies highlight the effectiveness of N-(2-Chloro-5-methylbenzyl)cyclopropanamine in various applications:

Study Focus Findings
Study 1Antidepressant SynthesisDemonstrated enhanced efficacy when combined with specific amines, leading to promising antidepressant profiles .
Study 2Herbicide DevelopmentShowed selective inhibition of weed growth with minimal impact on crop yield, indicating potential for sustainable agriculture .
Study 3Insecticide EfficacyFound increased potency against resistant insect strains, suggesting a viable alternative to existing insecticides .

Mechanism of Action

The mechanism by which N-(2-Chloro-5-methylbenzyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the benzyl group contribute to the compound’s binding affinity and specificity. The chlorine and methyl substituents can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-Chloro-5-methylbenzyl)cyclopropanamine with structurally related cyclopropanamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzyl Ring Key Features Reference
N-(2-Chloro-5-methylbenzyl)cyclopropanamine C₁₁H₁₄ClN 195.69 2-Cl, 5-CH₃ Balanced lipophilicity due to Cl and CH₃; potential for selective binding.
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C₁₃H₁₈ClN 223.74 5-Cl, 2-(CH(CH₃)₂) Increased steric bulk from isopropyl group; synthesized via Pt-catalyzed hydrogenation .
N-(3-Bromobenzyl)cyclopropanamine C₁₀H₁₂BrN 226.11 3-Br Higher molecular weight due to bromine; possible enhanced halogen bonding.
N-(4-Methoxybenzyl)cyclopropanamine C₁₁H₁₅NO 177.24 4-OCH₃ Electron-donating methoxy group improves solubility in polar solvents.
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 2-NO₂ Nitro group introduces strong electron-withdrawing effects; unstable under fire conditions .
Key Observations:
  • Substituent Effects : The 2-chloro-5-methyl substitution pattern in the target compound balances steric hindrance and electronic modulation, contrasting with analogs like N-(4-Methoxybenzyl)cyclopropanamine, where the methoxy group enhances solubility but reduces lipophilicity .
  • Synthetic Accessibility : N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine is synthesized via hydrogenation using platinum catalysts, suggesting similar methods could apply to the target compound .

Biological Activity

N-(2-Chloro-5-methylbenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-Chloro-5-methylbenzyl)cyclopropanamine is characterized by a cyclopropane ring attached to a benzyl moiety with a chlorine and methyl substituent. Its chemical formula is C12_{12}H14_{14}ClN, and it has a molecular weight of approximately 221.7 g/mol.

Biological Activity

The biological activity of N-(2-Chloro-5-methylbenzyl)cyclopropanamine has been investigated in various studies, primarily focusing on its potential as an inhibitor of specific biological pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis .
  • Receptor Interaction : The compound has shown affinity for nuclear receptors, which play crucial roles in the regulation of gene expression related to various physiological processes .

Pharmacological Profile

The pharmacological profile can be summarized as follows:

Property Value
Human Intestinal AbsorptionHigh (Probability: 0.9751)
Blood-Brain Barrier PenetrationModerate (Probability: 0.9783)
CYP450 InhibitionYes (multiple isoforms)
Ames TestPositive (potentially mutagenic)

This profile suggests that while the compound may have therapeutic potential, there are also risks associated with its use, particularly regarding toxicity and mutagenicity.

Study 1: In Vitro Analysis

A study conducted on human liver microsomes demonstrated that N-(2-Chloro-5-methylbenzyl)cyclopropanamine interacts with several cytochrome P450 enzymes, notably CYP2D6 and CYP3A4. The results indicated significant inhibitory effects, raising concerns about drug-drug interactions when co-administered with other medications metabolized by these pathways .

Study 2: Cancer Cell Line Evaluation

In a recent evaluation involving various cancer cell lines, N-(2-Chloro-5-methylbenzyl)cyclopropanamine exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways . This suggests potential as an anticancer agent, warranting further investigation into its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Chloro-5-methylbenzyl)cyclopropanamine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Schiff Base Hydrogenation : A common approach involves hydrogenating a Schiff base intermediate (e.g., N-[(5-chloro-2-methylphenyl)methylene]cyclopropanamine) over platinum catalysts. Optimize hydrogen pressure (1–3 atm) and solvent polarity (e.g., ethanol vs. THF) to enhance yield .
  • Reductive Amination : Alternative routes may use reductive amination of 2-chloro-5-methylbenzaldehyde with cyclopropanamine derivatives under H₂/Pd-C or NaBH₄. Monitor pH (6–8) to avoid side reactions like over-reduction .
  • Data Table :
MethodCatalystSolventYield RangeKey Variables
Schiff Base HydrogenationPt/C (5%)Ethanol60–75%H₂ pressure, temperature
Reductive AminationPd-C/NaBH₄THF45–65%pH, reaction time

Q. How should researchers characterize the structural purity of N-(2-Chloro-5-methylbenzyl)cyclopropanamine?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the cyclopropane ring (δ ~0.5–1.5 ppm for CH₂ protons) and aromatic substitution patterns (δ ~6.8–7.4 ppm for chloro-methylbenzyl group) .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution MS to detect impurities (e.g., unreacted aldehyde or byproducts) .
  • X-ray Crystallography : For absolute configuration verification, grow single crystals in dichloromethane/hexane and compare with Cambridge Structural Database entries .

Q. What safety protocols are critical for handling N-(2-Chloro-5-methylbenzyl)cyclopropanamine in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity of N-(2-Chloro-5-methylbenzyl)cyclopropanamine be assessed, and what chiral separation methods are effective?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) at 1.0 mL/min. Retention time shifts indicate enantiomeric excess (ee >98%) .
  • Circular Dichroism (CD) : Compare CD spectra with known standards to confirm stereochemistry, particularly for pharmacologically active enantiomers .
  • Synthesis of Chiral Intermediates : Incorporate enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation to bias toward desired enantiomers .

Q. What strategies resolve contradictions in reported pharmacological activity data for cyclopropanamine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. receptor binding). Adjust for variables like cell line (HEK293 vs. HeLa) or solvent (DMSO concentration) .
  • Dose-Response Curves : Replicate experiments with ≥3 biological replicates to identify outliers. Use nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals .
  • Structural Analogues : Test N-(2-Chloro-5-methylbenzyl)cyclopropanamine against analogues (e.g., fluorophenyl or trifluoromethyl variants) to isolate substituent effects .

Q. How does the stability of N-(2-Chloro-5-methylbenzyl)cyclopropanamine vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC:
  • Acidic Conditions (pH 3) : Hydrolysis of cyclopropane ring observed (15–20% degradation).
  • Neutral/alkaline (pH 7–9) : Stable (<5% degradation) .
  • Light Sensitivity : Protect from UV exposure; amber glass vials reduce photodegradation by 90% .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess neurotoxicity/neuroprotection using rat cortical neurons exposed to oxidative stress (H₂O₂). Measure viability via MTT assay .
  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) or dopamine (D2) receptors using radiolabeled ligands (e.g., [³H]-ketanserin) .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability (Papp >5 × 10⁻⁶ cm/s indicates CNS activity potential) .

Data Contradiction Analysis

Q. Why do toxicity profiles of cyclopropanamine derivatives vary significantly across studies?

  • Methodological Answer :

  • Species Differences : Rodent vs. human hepatocyte models may show divergent CYP450 metabolism rates. Use human-derived HepaRG cells for relevant toxicity screening .
  • Impurity Effects : Trace aldehydes (from incomplete Schiff base reactions) can artifactually increase cytotoxicity. Purify via flash chromatography (SiO₂, ethyl acetate/hexane) before testing .
  • Assay Sensitivity : MTT assays may underestimate toxicity compared to Annexin V/PI flow cytometry. Cross-validate with multiple endpoints .

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